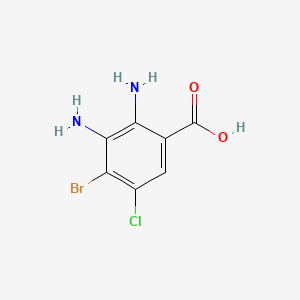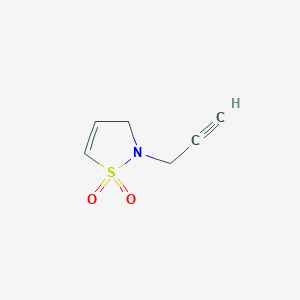![molecular formula C9H18N2O B13542628 (4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine” is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
Molecular Weight: 169.27 g/mol
This compound belongs to the morpholine family, characterized by a six-membered ring containing both nitrogen and oxygen atoms. Its unique structure makes it intriguing for various applications.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves cyclization of an appropriate precursor, followed by reduction. For example:
- Start with an ethyl-substituted amine precursor.
- Cyclize the precursor using an appropriate reagent (e.g., acid-catalyzed cyclization).
- Reduce the resulting intermediate to obtain the target compound.
Industrial Production:: Industrial-scale production typically involves efficient and scalable processes. These may include:
- Batch or continuous reactions
- Optimization of reaction conditions (temperature, pressure, catalysts)
- Purification steps (distillation, crystallization)
Análisis De Reacciones Químicas
Reactions::
Oxidation: Undergoes oxidation reactions, yielding various functional groups.
Reduction: Can be selectively reduced to form saturated derivatives.
Substitution: Reacts with electrophiles (e.g., alkyl halides) to form substituted derivatives.
Catalytic Hydrogenation: Using a metal catalyst (e.g., palladium on carbon) under hydrogen gas.
Acid-Catalyzed Cyclization: Employing strong acids (e.g., sulfuric acid) to form the morpholine ring.
Alkylation: Reacting with alkyl halides in the presence of a base (e.g., sodium hydroxide).
Aplicaciones Científicas De Investigación
Chemistry::
Intermediate Synthesis: Used as a building block in organic synthesis.
Chiral Ligands: Serves as a chiral ligand in asymmetric catalysis.
Drug Development: Investigated for potential pharmaceutical applications due to its unique structure.
Neurochemistry: May interact with neurotransmitter receptors.
Fine Chemicals: Used in specialty chemicals and agrochemicals.
Flavor and Fragrance: Adds unique notes to perfumes and flavors.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Comparación Con Compuestos Similares
While there are related morpholines, the ethyl substitution and unique ring fusion set this compound apart. Similar compounds include morpholine itself and other saturated heterocycles.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(4aS,8aR)-6-ethyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C9H18N2O/c1-2-11-5-3-9-8(7-11)10-4-6-12-9/h8-10H,2-7H2,1H3/t8-,9+/m0/s1 |
Clave InChI |
QCXAZFGAIOFYNS-DTWKUNHWSA-N |
SMILES isomérico |
CCN1CC[C@@H]2[C@H](C1)NCCO2 |
SMILES canónico |
CCN1CCC2C(C1)NCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


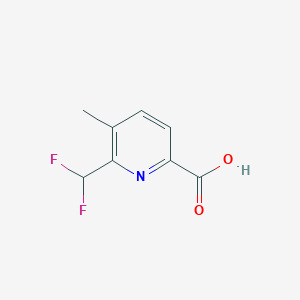
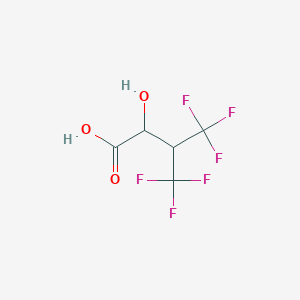
![octahydro-1H-pyrrolo[3,2-c]pyridin-2-onehydrochloride](/img/structure/B13542567.png)
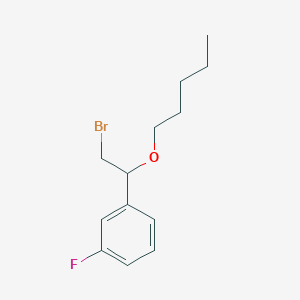


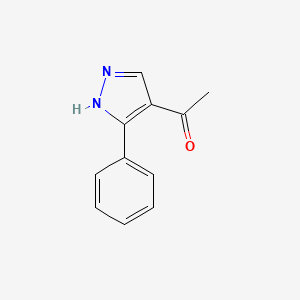
![4-Chloro-6-methyl-1-(pentan-3-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B13542598.png)
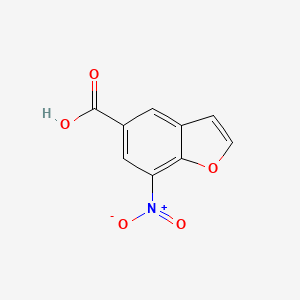
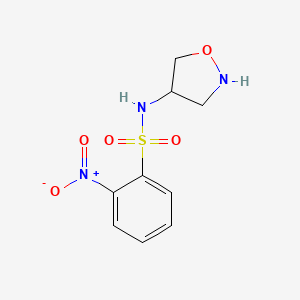
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
